![molecular formula C8H5BrN2O B1292649 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1000340-35-1](/img/structure/B1292649.png)

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

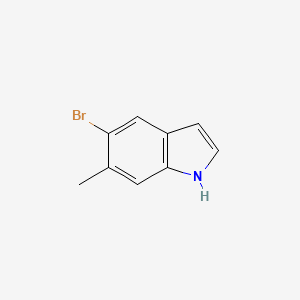

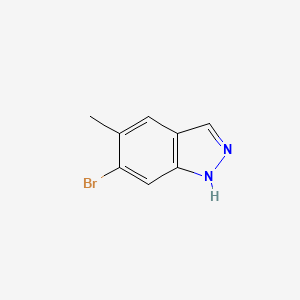

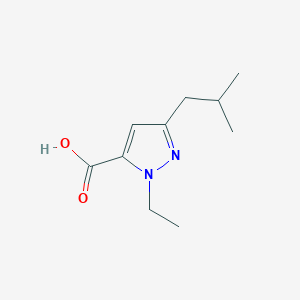

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1000340-35-1. It has a molecular weight of 225.04 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can be represented by the SMILES string O=CC1C=NC2=NC=CC(Br)=C21 . The InChI Code for the compound is 1S/C8H5BrN2O/c9-6-1-2-10-8-7 (6)5 (4-12)3-11-8/h1-4H, (H,10,11) .Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a solid compound . It has a molecular weight of 225.04 .Applications De Recherche Scientifique

Cancer Research: FGFR Inhibitors

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: has been utilized in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . These inhibitors are crucial in cancer therapy as abnormal FGFR signaling is associated with various types of tumors. The derivatives show promise in inhibiting cancer cell proliferation and could be potential candidates for cancer treatment.

Drug Discovery: Building Blocks for Synthesis

This compound serves as a versatile building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse molecular entities, which are essential in the discovery and development of new drugs.

Material Science: Advanced Battery Science

In the field of material science, particularly in advanced battery science, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde could be used to develop new materials with enhanced electrical properties . This application is vital for the advancement of energy storage technologies.

Analytical Chemistry: Chromatography and Mass Spectrometry

The compound’s distinct chemical properties make it suitable for use as a standard or reagent in chromatographic and mass spectrometric analyses . This is important for the identification and quantification of various substances in complex mixtures.

Neuroscience: Dopamine Receptor Imaging

Derivatives of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde have been evaluated as potential imaging agents for dopamine D4 receptors using positron emission tomography (PET) . This application is significant for studying neurological disorders and developing treatments.

Biopharma Production: Controlled Environment Solutions

The compound may play a role in biopharmaceutical production, where controlled environment solutions are required . Its stability and reactivity can be leveraged in processes that require precise conditions.

Safety Research: Hazard Analysis

Given its chemical properties, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is also used in safety research, particularly in hazard analysis and the development of precautionary measures . Understanding its interaction with biological systems is crucial for developing safe handling practices.

Enzyme Research: Human Neutrophil Elastase Inhibition

Recent studies have explored the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase (HNE), an enzyme involved in various inflammatory diseases . This research could lead to new therapeutic approaches for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit activities against fgfr1, 2, and 3 .

Mode of Action

Related compounds have been found to inhibit the activity of fgfr1, 2, and 3 .

Result of Action

A related compound has been reported to inhibit breast cancer 4t1 cell proliferation and induce apoptosis .

Propriétés

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJOYNDJFISGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646883 |

Source

|

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde | |

CAS RN |

1000340-35-1 |

Source

|

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)